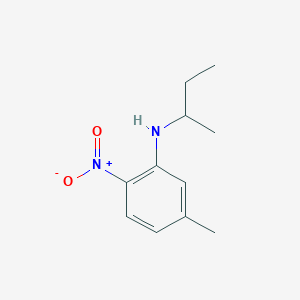

N-(Butan-2-yl)-5-methyl-2-nitroaniline

Description

N-(Butan-2-yl)-5-methyl-2-nitroaniline is a substituted aniline derivative with a nitro group (-NO₂) at the 2-position, a methyl group (-CH₃) at the 5-position, and a sec-butyl (butan-2-yl) group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₆N₂O₂, with a molar mass of 208.26 g/mol. Structurally, the sec-butyl group introduces steric hindrance due to branching, which may influence its reactivity and physical properties.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-butan-2-yl-5-methyl-2-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-4-9(3)12-10-7-8(2)5-6-11(10)13(14)15/h5-7,9,12H,4H2,1-3H3 |

InChI Key |

WAXHVPFXOANAOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=CC(=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-5-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 5-methyl-2-nitroaniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to alkylation using butan-2-yl halides under basic conditions to yield N-(Butan-2-yl)-5-methyl-2-nitroaniline .

Industrial Production Methods

Industrial production of N-(Butan-2-yl)-5-methyl-2-nitroaniline may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-5-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(Butan-2-yl)-5-methyl-2-aminoaniline.

Substitution: Halogenated derivatives, sulfonated derivatives.

Oxidation: Carboxylated derivatives.

Scientific Research Applications

N-(Butan-2-yl)-5-methyl-2-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-5-methyl-2-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound to N-(Butan-2-yl)-5-methyl-2-nitroaniline is N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) . A detailed comparison is provided below:

Structural and Physicochemical Properties

| Property | N-(Butan-2-yl)-5-methyl-2-nitroaniline | N-Butyl-5-fluoro-2-nitroaniline |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₀H₁₃FN₂O₂ |

| Molar Mass (g/mol) | 208.26 | 212.22 |

| Substituents | - 5-Methyl - 2-Nitro - N-sec-butyl |

- 5-Fluoro - 2-Nitro - N-n-butyl |

| Key Functional Groups | Electron-donating methyl, nitro | Electron-withdrawing fluoro, nitro |

Key Differences and Implications

In contrast, the fluoro group in N-Butyl-5-fluoro-2-nitroaniline is electron-withdrawing, rendering the ring less reactive . The sec-butyl group in the target compound introduces greater steric hindrance compared to the linear n-butyl group in the analog, which may slow down nucleophilic reactions at the nitrogen site.

Physical Properties :

- Despite having one additional carbon, the target compound has a lower molar mass (208.26 vs. 212.22 g/mol) due to the absence of fluorine, which has a high atomic mass (19 g/mol).

- The branched sec-butyl group likely reduces the compound’s melting/boiling points compared to the linear n-butyl analog, as branching typically lowers intermolecular van der Waals forces.

Synthetic Considerations :

- The target compound may be synthesized via alkylation of 5-methyl-2-nitroaniline with 2-bromobutane , whereas the analog could involve fluorination at the 5-position followed by alkylation with 1-bromobutane.

Notes on Limitations

The comparison relies heavily on structural extrapolation and a single documented analog (N-Butyl-5-fluoro-2-nitroaniline) . Further experimental studies—such as solubility assays, spectroscopic data, and reactivity tests—are required to validate these predictions.

Biological Activity

N-(Butan-2-yl)-5-methyl-2-nitroaniline is an organic compound classified as a nitroaniline derivative, featuring a nitro group attached to an aniline structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of N-(Butan-2-yl)-5-methyl-2-nitroaniline, supported by relevant research findings, data tables, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of N-(Butan-2-yl)-5-methyl-2-nitroaniline is C_{11}H_{15}N_{3}O_{2}, with a molecular weight of 208.26 g/mol. The compound is characterized by:

- A nitro group at the 2-position relative to the amino group.

- A butan-2-yl group and a methyl group at the 5-position of the aromatic ring.

The unique structural features contribute to its potential interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that nitroanilines, including N-(Butan-2-yl)-5-methyl-2-nitroaniline, exhibit various biological properties, particularly as antimicrobial agents. The presence of both nitro and aniline functional groups suggests possible mechanisms of action against microbial pathogens. Nitro compounds have been associated with diverse activities such as:

- Antineoplastic

- Antibiotic

- Antihypertensive

- Antiparasitic

These properties are attributed to the ability of nitro groups to undergo reduction within microbial cells, leading to the generation of reactive intermediates that can damage cellular components .

Anti-inflammatory Activity

N-(Butan-2-yl)-5-methyl-2-nitroaniline may also possess anti-inflammatory properties. Nitro compounds are known to interact with specific proteins involved in cellular signaling pathways, potentially modulating inflammatory responses. Studies have shown that nitrated fatty acids exhibit cytoprotective effects and can inhibit pro-inflammatory mediators such as iNOS and COX-2 .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(Butan-2-yl)-5-methyl-2-nitroaniline, it is useful to compare it with other nitroaniline derivatives. The table below summarizes some related compounds and their structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(Butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | Contains an oxazole ring and sulfonamide group | Antimicrobial |

| N-(Butan-2-yl)-4-methylbenzenesulfonamide | Contains a sulfonamide instead of a nitro group | Antibacterial |

| N-(Butan-2-yl)-4-nitrophenylthiocarbamate | Contains a thiocarbamate group | Potentially cytotoxic |

This comparison highlights how variations in functional groups can significantly influence the reactivity and biological activities of these compounds.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various nitro compounds, including derivatives similar to N-(Butan-2-yl)-5-methyl-2-nitroaniline. The findings revealed that certain nitro derivatives demonstrated significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

In another study, researchers investigated the anti-inflammatory effects of nitro-substituted compounds. Results indicated that these compounds could effectively inhibit key inflammatory markers in vitro, supporting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.